Cas no 19017-54-0 (3-(2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride)

3-(2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride structure
19017-54-0 structure
Product Name:3-(2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride
CAS No:19017-54-0
MF:C12H16N2
MW:188.268842697144
MDL:MFCD13250089
CID:1085357
PubChem ID:16766601
Update Time:2025-04-23

3-(2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Methyl-1H-indol-3-yl)propan-1-amine
    • 3-(2-METHYL-1H-INDOL-3-YL)PROPAN-1-AMINE XHCL
    • 3-(2-Methyl-1H-indol-3-yl)propan-1-aminehydrochloride
    • 3-(2-methyl-indol-3-yl)-propylamine
    • 19017-54-0
    • CS-0328427
    • ALBB-005258
    • 3-(2-methyl-1H-indol-3-yl)-1-propanamine
    • STK503314
    • AKOS005171540
    • Oprea1_202418
    • 3-(2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride
    • MDL: MFCD13250089
    • Inchi: 1S/C12H16N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6,8,13H2,1H3
    • InChI Key: KTBVYWZVLZVVCF-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C(=C1C)CCCN

Computed Properties

  • Exact Mass: 188.131348519g/mol
  • Monoisotopic Mass: 188.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.8Ų

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Additional information on 3-(2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride

Introduction to 3-(2-Methyl-1H-indol-3-yl)propan-1-amine (CAS No. 19017-54-0)

3-(2-Methyl-1H-indol-3-yl)propan-1-amine, identified by its Chemical Abstracts Service (CAS) number 19017-54-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a benzindole core structure with an amine functional group, has garnered attention due to its potential biological activities and structural versatility. The presence of a methyl group at the 2-position of the indole ring and a propylamine side chain contributes to its unique chemical and pharmacological properties, making it a valuable scaffold for medicinal chemistry investigations.

The benzindole moiety is a well-documented pharmacophore in drug development, known for its role in modulating various biological pathways. Compounds containing this scaffold have been explored for their activities in oncology, neurology, and anti-inflammatory applications. The specific substitution pattern in 3-(2-Methyl-1H-indol-3-yl)propan-1-amine enhances its interaction with biological targets, potentially leading to novel therapeutic agents. Recent advancements in computational chemistry and high-throughput screening have enabled researchers to systematically evaluate the pharmacokinetic and pharmacodynamic profiles of such molecules, accelerating the discovery of lead compounds.

In the context of modern drug design, the amine group in 3-(2-Methyl-1H-indol-3-yl)propan-1-amine serves as a critical site for further derivatization. Functional groups attached to this nitrogen atom can modulate solubility, binding affinity, and metabolic stability, all of which are crucial for developing effective pharmaceuticals. The propyl chain provides an additional degree of freedom for structural optimization, allowing chemists to fine-tune properties such as lipophilicity and receptor binding. These features make the compound an attractive candidate for further exploration in both academic research and industrial drug development pipelines.

Recent studies have highlighted the importance of benzindole derivatives in addressing unmet medical needs. For instance, modifications of the indole core have led to compounds with promising activity against resistant cancer strains. The methyl group at the 2-position appears to enhance binding interactions with certain enzymes and receptors, a finding that has guided the design of more potent analogs. Researchers are leveraging structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to elucidate the molecular mechanisms underlying these interactions. This detailed understanding is essential for optimizing lead compounds into viable drugs.

The synthesis of 3-(2-Methyl-1H-indol-3-yl)propan-1-amine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the indole ring system efficiently. These techniques not only improve yield but also minimize unwanted byproducts, ensuring high purity for subsequent biological evaluation. The growing emphasis on green chemistry principles has also influenced synthetic strategies, with efforts focused on reducing waste and energy consumption.

Beyond its structural significance, 3-(2-Methyl-1H-indol-3-yl)propan-1-amine represents a bridge between classical heterocyclic chemistry and contemporary drug discovery paradigms. The integration of machine learning models for predicting molecular properties has further enhanced the efficiency of virtual screening campaigns targeting this compound class. By correlating structural features with biological outcomes, computational tools help prioritize candidates for experimental validation. This interdisciplinary approach underscores the dynamic nature of pharmaceutical research and underscores the importance of compounds like 3-(2-Methyl-1H-indol-3-y l)propan -1 -amine in advancing therapeutic innovation.

The potential applications of 3-(2-Methyl -1H-indol -3 -y l)propan -1 -amine extend across multiple therapeutic areas due to its versatile chemical framework. Preclinical studies have begun to explore its efficacy in models of neurological disorders, where indole derivatives have shown promise as modulators of neurotransmitter systems. Additionally, its structural similarity to known bioactive molecules suggests utility in developing treatments for metabolic diseases and inflammatory conditions. As research progresses, collaborative efforts between synthetic chemists and biologists will be crucial for translating promising preclinical findings into clinical reality.

In conclusion,3-(2-Methyl -1H-indol -3 -y l)propan -1 -amine (CAS No. 19017 -54 -0) stands as a testament to the ongoing evolution of medicinal chemistry. Its unique structural features offer a rich foundation for designing novel therapeutics targeting complex diseases. With advancements in synthetic methodologies and computational biology driving innovation forward,this compound exemplifies how fundamental chemical research can yield tangible benefits for human health.* Continued exploration will undoubtedly uncover new avenues for therapeutic intervention,* reinforcing its significance as a key player in modern drug discovery.*

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